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Compound of Interest

Compound Name: 4,4'-Diiodobiphenyl

Cat. No.: B1208875 Get Quote

A Spectroscopic Comparison of 4,4'-Diiodobiphenyl with its Bromo and Chloro Analogs

This guide provides a detailed spectroscopic comparison of 4,4'-diiodobiphenyl and its bromo

and chloro analogs: 4,4'-dibromobiphenyl and 4,4'-dichlorobiphenyl. The objective is to offer a

comprehensive resource for researchers, scientists, and drug development professionals,

presenting key experimental data to facilitate the identification and characterization of these

compounds.

Physical and Molecular Properties
The physical and molecular properties of the three 4,4'-dihalobiphenyls are summarized below.

The molecular weight increases significantly with the atomic weight of the halogen substituent.
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Property
4,4'-
Dichlorobiphenyl

4,4'-
Dibromobiphenyl

4,4'-Diiodobiphenyl

CAS Number 2050-68-2[1] 92-86-4[2] 3001-15-8[3]

Molecular Formula C₁₂H₈Cl₂[1] C₁₂H₈Br₂[2] C₁₂H₈I₂[3]

Molecular Weight 223.10 g/mol [1] 312.00 g/mol [2] 406.00 g/mol [3]

Appearance White solid

White to light yellow-

beige crystalline

powder[2]

Pale yellow to beige

powder[3]

Melting Point 147-149 °C 163-165 °C[2] 201-204 °C[4]

Spectroscopic Data Comparison
The following sections and tables summarize the key spectroscopic data for the three

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic

molecules. For these symmetrical 4,4'-disubstituted biphenyls, the spectra are relatively simple.

In deuterated chloroform (CDCl₃), the protons on the phenyl rings typically appear as a set of

doublets.

¹H NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

4,4'-Dichlorobiphenyl ~7.45 (d), ~7.55 (d)

4,4'-Dibromobiphenyl ~7.38 (d), ~7.60 (d)

4,4'-Diiodobiphenyl ~7.25 (d), ~7.75 (d)

¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

4,4'-Dichlorobiphenyl ~127.3, ~129.2, ~133.5, ~139.0

4,4'-Dibromobiphenyl ~122.0, ~128.6, ~132.2, ~139.4[5]

4,4'-Diiodobiphenyl ~92.2, ~128.8, ~138.2, ~139.9

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectra of these compounds are characterized by absorptions corresponding to C-H and C=C

stretching and bending vibrations of the aromatic rings, as well as the C-X (X = Cl, Br, I)

stretching vibrations.

Compound Key IR Absorptions (cm⁻¹)

4,4'-Dichlorobiphenyl

C-H stretch (aromatic): ~3100-3000, C=C

stretch (aromatic): ~1600-1450, C-Cl stretch:

~1100-1000

4,4'-Dibromobiphenyl

C-H stretch (aromatic): ~3100-3000, C=C

stretch (aromatic): ~1600-1450, C-Br stretch:

~1070-1030

4,4'-Diiodobiphenyl

C-H stretch (aromatic): ~3100-3000, C=C

stretch (aromatic): ~1600-1450, C-I stretch:

~1000-960

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of these compounds shows the molecular ion

peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine and bromine.
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

4,4'-Dichlorobiphenyl
222 (M⁺), 224 (M+2), 226

(M+4)[6]
152 (M-Cl₂)⁺

4,4'-Dibromobiphenyl
310 (M⁺), 312 (M+2), 314

(M+4)[5]
152 (M-Br₂)⁺

4,4'-Diiodobiphenyl 406 (M⁺)[7] 279 (M-I)⁺, 152 (M-I₂)⁺

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For aromatic compounds, the absorption maxima (λmax) are influenced by the extent of

conjugation and the nature of the substituents. With increasing chloro substitution where there

are fewer than two chlorine groups ortho to the Ph-Ph bond, the λmax values for the K band

(attributed to conjugation between the two phenyl rings) are shifted to longer wavelengths.[8]

Compound Expected λmax (nm)

4,4'-Dichlorobiphenyl ~250-260

4,4'-Dibromobiphenyl ~255-265

4,4'-Diiodobiphenyl ~260-270

Experimental Protocols
The following are general protocols for the spectroscopic techniques described.

NMR Spectroscopy
Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry vial. Add 0.7-1.0 mL

of deuterated chloroform (CDCl₃) and mix until the solid is fully dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of

approximately 4-5 cm.
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Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra

according to the instrument's standard operating procedures.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Place the powder mixture into a pellet press and apply high pressure to

form a small, transparent pellet.

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the

spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Volatilize the sample in the ion source under high vacuum. Bombard the gaseous

molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and

fragmentation.

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge

ratio (m/z) using a mass analyzer.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol, hexane, or cyclohexane).

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis

absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
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Workflow Diagram
The logical workflow for the spectroscopic comparison of these compounds is illustrated below.

Analogs
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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